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Compound Name: 2-Chloro-2,3-dimethylbutane

Cat. No.: B1595545

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2,3-dimethylbutane, a tertiary alkyl halide, is a valuable compound in organic
synthesis, serving as a precursor and intermediate in the development of more complex
molecules. Its reactivity is primarily dictated by the presence of a chlorine atom on a tertiary
carbon, making it susceptible to nucleophilic substitution and elimination reactions.
Understanding its properties, synthesis, and reactivity is crucial for its effective application in
research and development.

The IUPAC name for this compound is 2-chloro-2,3-dimethylbutane. It is also known by
several synonyms, including tert-hexyl chloride.[1] The Chemical Abstracts Service (CAS)
Registry Number for this compound is 594-57-0.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 2-chloro-2,3-
dimethylbutane is essential for its handling, application in reactions, and purification. Key
properties are summarized in the table below.
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Property Value Source(s)
Molecular Formula C6H13CI [1]
Molecular Weight 120.62 g/mol [1]
Appearance Colorless liquid [2]

Boiling Point 112 °C at 760 mmHg

Melting Point -10.4 °C

Density 0.865 g/cm?3

Soluble in organic solvents

Solubility such as ethanol and acetone.
[2]

Flash Point 149 °C

Refractive Index 1.411

Synthesis of 2-Chloro-2,3-dimethylbutane

There are two primary methods for the synthesis of 2-chloro-2,3-dimethylbutane: the free-
radical chlorination of 2,3-dimethylbutane and the reaction of 2,3-dimethyl-2-butanol with
hydrochloric acid.

Free-Radical Chlorination of 2,3-Dimethylbutane

This method involves the reaction of 2,3-dimethylbutane with chlorine gas in the presence of
UV light. The reaction proceeds via a free-radical chain mechanism, which includes initiation,
propagation, and termination steps.

Mechanism:

e Initiation: The chlorine molecule undergoes homolytic cleavage under UV light to form two
chlorine radicals.

o Propagation: A chlorine radical abstracts a hydrogen atom from 2,3-dimethylbutane to form a
tertiary alkyl radical and hydrogen chloride. This alkyl radical then reacts with another
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chlorine molecule to produce 2-chloro-2,3-dimethylbutane and a new chlorine radical,
which continues the chain reaction.

o Termination: The reaction is terminated by the combination of any two radicals.

While this method can produce the desired product, it is often not the preferred laboratory
method due to the formation of multiple chlorinated products, including 1-chloro-2,3-
dimethylbutane, which can be difficult to separate.

Synthesis from 2,3-Dimethyl-2-butanol via SN1 Reaction

A more common and regioselective laboratory synthesis involves the reaction of the tertiary
alcohol, 2,3-dimethyl-2-butanol, with concentrated hydrochloric acid. This reaction proceeds
through a unimolecular nucleophilic substitution (SN1) mechanism.

Mechanism:

» Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the
hydroxyl group attacks a proton from hydrochloric acid, forming a good leaving group
(water).

o Formation of a carbocation: The protonated hydroxyl group departs as a water molecule,
leading to the formation of a relatively stable tertiary carbocation.

» Nucleophilic attack: The chloride ion from hydrochloric acid acts as a nucleophile and attacks
the electrophilic carbocation, forming the final product, 2-chloro-2,3-dimethylbutane.

Click to download full resolution via product page

Experimental Protocol: Synthesis from 2,3-Dimethyl-2-
butanol

Materials:

e 2,3-dimethyl-2-butanol
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» Concentrated hydrochloric acid (12 M)
o Saturated sodium bicarbonate solution
e Anhydrous calcium chloride

e Separatory funnel

e Round-bottom flask

o Condenser

e Heating mantle

« Distillation apparatus

Procedure:

 In a separatory funnel, combine 10.2 g (0.1 mol) of 2,3-dimethyl-2-butanol and 25 mL of
concentrated hydrochloric acid.

o Gently swirl the mixture for about 1 minute, then stopper the funnel and shake for 5-10
minutes, venting frequently to release pressure.

» Allow the layers to separate. The upper layer is the organic product, and the lower layer is
the aqueous acid.

e Drain and discard the lower agueous layer.

e Wash the organic layer with 15 mL of cold water, followed by 15 mL of saturated sodium
bicarbonate solution to neutralize any remaining acid. Vent the funnel frequently during the
bicarbonate wash as carbon dioxide gas is evolved.

e Wash the organic layer again with 15 mL of water.

o Transfer the crude product to a clean, dry Erlenmeyer flask and dry it over anhydrous
calcium chloride for 10-15 minutes.
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o Decant the dried liquid into a distillation apparatus.

« Distill the product, collecting the fraction that boils between 110-113 °C.

Chemical Reactivity

The reactivity of 2-chloro-2,3-dimethylbutane is dominated by the tertiary alkyl halide
functionality. It readily undergoes elimination and can participate in nucleophilic substitution
reactions, although the latter is often slower due to steric hindrance.

Elimination Reactions (E1 and E2)

When treated with a strong, non-bulky base such as sodium ethoxide in ethanol, 2-chloro-2,3-
dimethylbutane undergoes an E2 elimination to yield the more substituted alkene, 2,3-
dimethyl-2-butene, as the major product, following Zaitsev's rule.

With a bulky base, such as potassium tert-butoxide, the major product is the less substituted
alkene, 2,3-dimethyl-1-butene (Hofmann product), due to steric hindrance preventing the base
from accessing the internal 3-hydrogens.

Under solvolysis conditions (e.g., in hot ethanol), the compound can undergo an E1
elimination, proceeding through the same tertiary carbocation intermediate as in the SN1
reaction.

Click to download full resolution via product page

Spectroscopic Characterization

o Mass Spectrometry: The mass spectrum of 2-chloro-2,3-dimethylbutane shows a
molecular ion peak (M+) and a characteristic M+2 peak due to the presence of the chlorine-
37 isotope.[3]

¢ Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and
bending vibrations for the alkyl groups. A peak corresponding to the C-Cl stretch is also
expected in the fingerprint region.
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» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: The proton NMR spectrum is relatively simple due to the symmetry of the
molecule. It will show signals corresponding to the different types of methyl and methine
protons.

o 13C NMR: The carbon NMR spectrum will show distinct signals for the different carbon
environments within the molecule.

Safety and Handling

2-Chloro-2,3-dimethylbutane is a flammable liquid and should be handled in a well-ventilated
fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles,
gloves, and a lab coat, should be worn at all times. Avoid contact with skin and eyes, and
prevent inhalation of vapors.[2] Store in a cool, dry, and well-ventilated area away from sources
of ignition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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